2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate is an organic compound that features a benzo[d][1,3]dioxole ring system attached to an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate typically involves the reaction of benzo[d][1,3]dioxole with ethyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzo[d][1,3]dioxole, followed by the addition of ethyl acetate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzo[d][1,3]dioxole ring to dihydrobenzo[d][1,3]dioxole.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated benzo[d][1,3]dioxole compounds .
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-5-carboxylic acid
- 3,4-(Methylenedioxy)phenylacetic acid
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
CAS No. |
85263-29-2 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethyl acetate |
InChI |
InChI=1S/C11H12O4/c1-8(12)13-5-4-9-2-3-10-11(6-9)15-7-14-10/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
BHESCKPEROWHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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